![molecular formula C29H28FN3O5S B13861225 N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl structure with fluoro and methoxy substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoro and methoxy groups, and subsequent sulfonylation and amidation reactions. The Suzuki–Miyaura coupling reaction is often employed to form the biphenyl structure due to its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.
Applications De Recherche Scientifique
N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide shares structural similarities with other biphenyl derivatives, such as:
- 2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-ylamine
- 3-Methoxybenzamide derivatives
Uniqueness
The uniqueness of N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Propriétés
Formule moléculaire |
C29H28FN3O5S |
|---|---|
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C29H28FN3O5S/c1-37-24-10-5-7-21(17-24)29(34)32-16-15-31-22-8-6-9-23(19-22)33-39(35,36)28-18-20(13-14-27(28)38-2)25-11-3-4-12-26(25)30/h3-14,17-19,31,33H,15-16H2,1-2H3,(H,32,34) |
Clé InChI |
MXYRICKVRHLIHW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC=CC=C2F)S(=O)(=O)NC3=CC=CC(=C3)NCCNC(=O)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


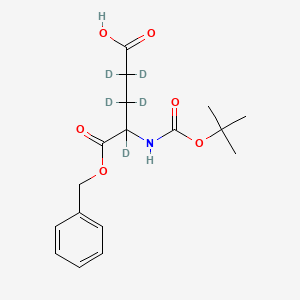

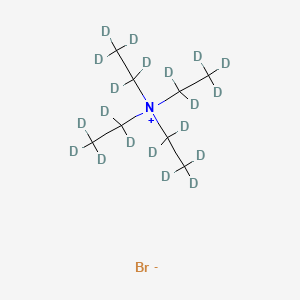
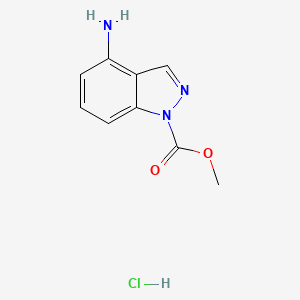
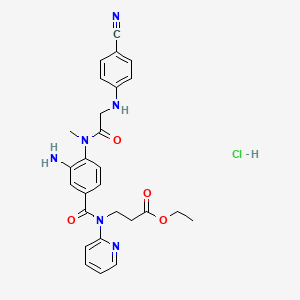




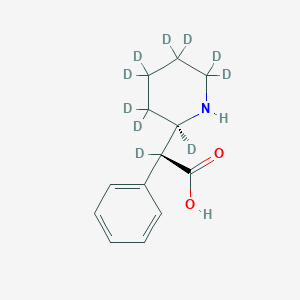
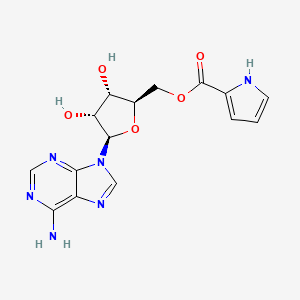
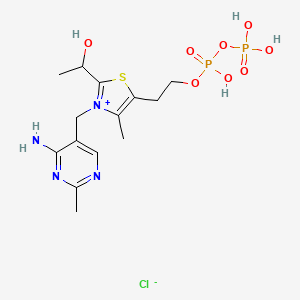
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)

